E3 ligase Ligand 1A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

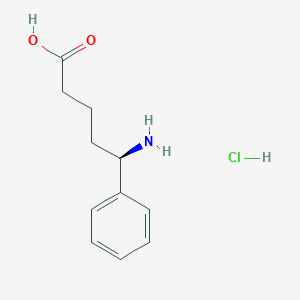

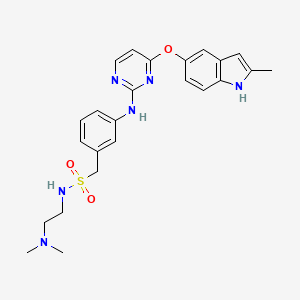

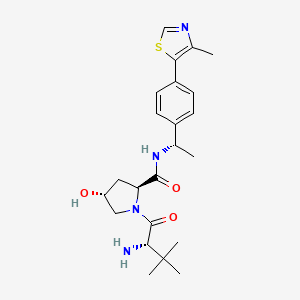

El ligando VHL 2 es un ligando de molécula pequeña diseñado para unirse a la proteína von Hippel-Lindau (VHL), que es una subunidad de reconocimiento de sustrato del complejo de ubiquitina ligasa Cullin-2 RING E3. Este complejo juega un papel crucial en el sistema ubiquitina-proteasoma al dirigir los factores inducibles por hipoxia para la ubiquitinación y la posterior degradación proteasómica . El ligando VHL 2 es particularmente significativo en el desarrollo de quimeras de direccionamiento de proteólisis (PROTAC), que son moléculas bifuncionales que inducen la degradación de proteínas dirigidas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del ligando VHL 2 implica varios pasos clave, incluida la preparación de ligandos no peptídicos que contienen L-hidroxiprolina. Una ruta sintética común incluye la arilación C–H de 4-metiltiazol utilizando acetato de paladio (Pd(OAc)2) o Pd-PEPPSI-IPr como catalizadores . El proceso implica la protección de la amina bencílica utilizando N-Boc-L-4-hidroxiprolina, seguido de reacciones de acoplamiento para formar el ligando deseado .

Métodos de Producción Industrial: La producción industrial del ligando VHL 2 generalmente implica escalar la ruta sintética para producir cantidades de varios gramos. Esto incluye optimizar las condiciones de reacción para mejorar los rendimientos y reducir los subproductos. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar aún más la eficiencia y la escalabilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones: El ligando VHL 2 experimenta varias reacciones químicas, que incluyen:

Oxidación: El ligando puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden emplear para modificar grupos funcionales dentro del ligando.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.

Sustitución: Los nucleófilos como la azida de sodio y el cianuro de potasio se pueden emplear en reacciones de sustitución.

Productos Principales Formados: Los productos principales formados a partir de estas reacciones incluyen varios derivados del ligando VHL 2 con grupos funcionales modificados, que se pueden utilizar aún más en el desarrollo de PROTAC .

Aplicaciones Científicas De Investigación

El ligando VHL 2 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

El ligando VHL 2 ejerce sus efectos uniéndose a la proteína VHL, que forma parte del complejo de ubiquitina ligasa Cullin-2 RING E3. Esta unión facilita el reclutamiento de factores inducibles por hipoxia, lo que lleva a su ubiquitinación y posterior degradación por el proteasoma . La interacción del ligando con la proteína VHL implica objetivos moleculares y vías específicos, incluida la formación de puentes de hidrógeno con residuos de aminoácidos clave .

Compuestos Similares:

VH032: Un ligando VHL ampliamente utilizado con un motivo de hidroxiprolina similar.

Me-VH032: Un análogo de amina bencílica quiral de VH032.

BRD-SF2: Un ligando VHL covalente diseñado para la degradación de proteínas dirigida.

Comparación: El ligando VHL 2 es único en su afinidad de unión específica y selectividad para la proteína VHL. En comparación con otros compuestos similares, ofrece ventajas distintas en términos de estabilidad y selectividad del objetivo . Además, su incorporación a PROTAC ha mostrado resultados prometedores en la inducción de la degradación de proteínas dirigida con alta eficacia .

Comparación Con Compuestos Similares

VH032: A widely used VHL ligand with a similar hydroxyproline motif.

Me-VH032: A chiral benzylic amine analog of VH032.

BRD-SF2: A covalent VHL ligand designed for targeted protein degradation.

Comparison: VHL ligand 2 is unique in its specific binding affinity and selectivity for the VHL protein. Compared to other similar compounds, it offers distinct advantages in terms of stability and target selectivity . Additionally, its incorporation into PROTACs has shown promising results in inducing targeted protein degradation with high efficacy .

Propiedades

Número CAS |

1948273-02-6 |

|---|---|

Fórmula molecular |

C23H32N4O3S |

Peso molecular |

444.6 g/mol |

Nombre IUPAC |

(2S,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C23H32N4O3S/c1-13(15-6-8-16(9-7-15)19-14(2)25-12-31-19)26-21(29)18-10-17(28)11-27(18)22(30)20(24)23(3,4)5/h6-9,12-13,17-18,20,28H,10-11,24H2,1-5H3,(H,26,29)/t13-,17-,18-,20+/m0/s1 |

Clave InChI |

JOSFQWNOUSNZBP-HKVPTBLXSA-N |

SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O |

SMILES isomérico |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@@H](CN3C(=O)[C@H](C(C)(C)C)N)O |

SMILES canónico |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O |

Secuencia |

XX |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2S,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B3028288.png)